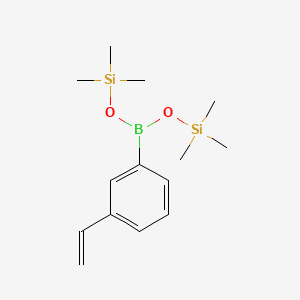![molecular formula C19H13NO2 B14553548 N-Phenyldibenzo[b,d]furan-3-carboxamide CAS No. 61831-10-5](/img/structure/B14553548.png)
N-Phenyldibenzo[b,d]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyldibenzo[b,d]furan-3-carboxamide is a complex organic compound belonging to the class of furan derivatives It is characterized by a dibenzofuran core structure with a carboxamide group at the 3-position and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyldibenzo[b,d]furan-3-carboxamide typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through cyclization reactions involving biphenyl derivatives.
Introduction of Carboxamide Group: The carboxamide group is introduced at the 3-position of the dibenzofuran core through amide bond formation reactions. This can be achieved using reagents such as carboxylic acids or their derivatives (e.g., acid chlorides) and amines.
Phenyl Group Attachment: The phenyl group is attached to the nitrogen atom of the carboxamide group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Phenyldibenzo[b,d]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used in the presence of catalysts or under specific reaction conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Phenyldibenzo[b,d]furan-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Phenyldibenzo[b,d]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Biological Pathways: The compound may inhibit key biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Induction of Cellular Responses: The compound can induce cellular responses, including apoptosis or cell cycle arrest, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N-Phenyldibenzo[b,d]furan-3-carboxamide can be compared with other similar compounds, such as:
Carboxine: A furan carboxamide fungicide with similar structural features but different biological activities.
Oxicarboxine: Another furan carboxamide fungicide with distinct chemical properties and applications.
Boscalid: A widely used fungicide with a furan carboxamide structure, known for its broad-spectrum activity.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
61831-10-5 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
N-phenyldibenzofuran-3-carboxamide |
InChI |
InChI=1S/C19H13NO2/c21-19(20-14-6-2-1-3-7-14)13-10-11-16-15-8-4-5-9-17(15)22-18(16)12-13/h1-12H,(H,20,21) |
InChI Key |
PFKFXIPCBQWCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]-](/img/structure/B14553465.png)
![(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14553466.png)


![2,6-Bis[(3-chlorophenyl)methyl]phenol](/img/structure/B14553481.png)

![3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14553489.png)
![6-Nitro-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14553498.png)


![2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine](/img/structure/B14553519.png)


![1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one](/img/structure/B14553537.png)
